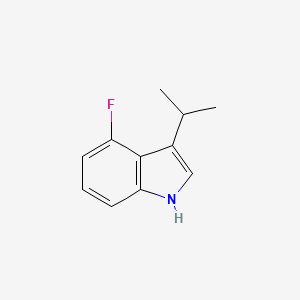

4-Fluoro-3-isopropyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and isopropyl groups to the indole nucleus can enhance its biological activity and chemical stability.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 4-fluoro-3-isopropyl-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and therapeutic possibilities . This suggests that this compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has a range of effects at the molecular and cellular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For 4-Fluoro-3-isopropyl-1H-indole, the starting materials would include a fluorinated phenylhydrazine and an isopropyl-substituted ketone.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to improve yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-isopropyl-1H-indole can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while oxidation can produce indole-2-carboxylic acid derivatives .

Aplicaciones Científicas De Investigación

4-Fluoro-3-isopropyl-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.

Medicine: Due to its potential antiviral, anticancer, and antimicrobial properties, it is investigated for therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-1H-indole: Lacks the isopropyl group, which may affect its biological activity and stability.

3-Isopropyl-1H-indole: Lacks the fluorine atom, which can influence its reactivity and binding properties.

5-Fluoro-3-isopropyl-1H-indole: A positional isomer with potentially different biological and chemical properties.

Uniqueness

4-Fluoro-3-isopropyl-1H-indole is unique due to the combined presence of fluorine and isopropyl groups, which can enhance its biological activity, chemical stability, and binding affinity compared to other indole derivatives .

Actividad Biológica

4-Fluoro-3-isopropyl-1H-indole is a notable derivative of indole, a compound recognized for its diverse range of biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of this compound

This compound features a fluorine atom and an isopropyl group, which enhance its biological activity and chemical stability compared to other indole derivatives. Indoles are known for their roles in various biological processes, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Target Receptors

This compound interacts with multiple receptors due to its structural characteristics. Its binding affinity is influenced by the presence of the fluorine atom and the isopropyl group, which may enhance its interaction with biological targets.

Biochemical Pathways

Indole derivatives, including this compound, are involved in several biochemical pathways:

- Antiviral Activity : Potential to inhibit viral replication.

- Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor signaling.

- Anticancer Properties : Induction of apoptosis in cancer cells via specific receptor interactions.

- Antimicrobial Action : Effective against various bacterial strains, including resistant strains .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays indicate that it exhibits significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | ≤ 16 | Antimicrobial against MRSA |

| 5-Fluoro analogue | > 32 | No significant activity |

The data suggests that halogen substitutions on indole compounds enhance their antimicrobial efficacy. The presence of the isopropyl group in this compound contributes to its unique activity profile compared to other derivatives .

Cytotoxicity Studies

Cytotoxicity assessments performed on human cell lines indicate that while some indole derivatives exhibit toxicity, this compound shows a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.

Case Study: Antimicrobial Screening

A comprehensive screening of various indole derivatives identified this compound as a promising candidate for further development due to its potent antimicrobial properties. The study demonstrated that this compound could serve as a scaffold for designing new antimicrobials targeting resistant strains like MRSA .

Research Findings: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of indole derivatives revealed that modifications in the indole ring significantly influence biological activity. The fluorine atom's position and the nature of substituents like isopropyl were critical in enhancing binding affinity and biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-1H-indole | Lacks isopropyl group | Moderate antimicrobial activity |

| 3-Isopropyl-1H-indole | Lacks fluorine | Limited binding affinity |

| 5-Fluoro-3-isopropyl-1H-indole | Positional isomer | Different activity profile |

The presence of both fluorine and isopropyl groups in this compound provides it with enhanced stability and biological activity compared to its counterparts .

Propiedades

IUPAC Name |

4-fluoro-3-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)8-6-13-10-5-3-4-9(12)11(8)10/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSHJUARCAZISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.